molecular formula C23H24N4O2 B11192379 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11192379
M. Wt: 388.5 g/mol
InChI Key: IFKRCTXEVYOEDJ-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a tetrahydroisoquinoline moiety with a dihydropyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with a suitable aldehyde, followed by cyclization with urea or thiourea to form the dihydropyrimidine ring. The final step involves acylation with 2-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combination of a tetrahydroisoquinoline and dihydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H24N4O2/c1-16-7-3-6-10-20(16)25-21(28)15-27-22(29)13-17(2)24-23(27)26-12-11-18-8-4-5-9-19(18)14-26/h3-10,13H,11-12,14-15H2,1-2H3,(H,25,28)

InChI Key

IFKRCTXEVYOEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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